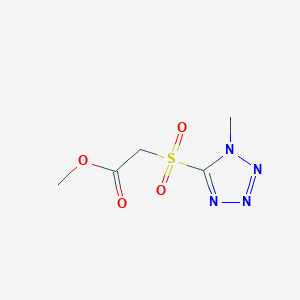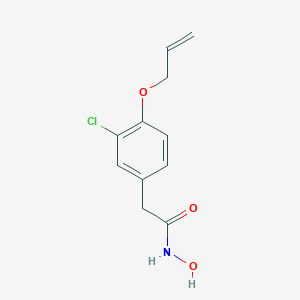
Piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester is a chemical compound used in scientific research for its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester is not fully understood, but it is thought to act on the cholinergic system in the brain. It may also have anti-inflammatory effects and modulate the immune system.
Biochemische Und Physiologische Effekte
Piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester has been shown to increase acetylcholine levels in the brain, which is important for cognitive function. It also reduces inflammation and oxidative stress, which are thought to contribute to the development of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester in lab experiments is its potential therapeutic effects on various diseases. However, its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, the synthesis method for this compound is complex and may be difficult to reproduce.
Zukünftige Richtungen
For piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester research include further investigation into its mechanism of action and potential therapeutic effects on various diseases. It may also be useful to explore the potential of this compound as a drug candidate for the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound.
Synthesemethoden
Piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester can be synthesized through a multi-step process involving the reaction of piperazine with heptyne, followed by esterification with ethyl bromoacetate and carboxylation with sodium hydroxide. The final product is obtained through purification by crystallization.
Wissenschaftliche Forschungsanwendungen
Piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester has been used in scientific research for its potential therapeutic effects on various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and reduce inflammation in animal models of these diseases.
Eigenschaften
CAS-Nummer |
109699-57-2 |
|---|---|
Produktname |
Piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester |
Molekularformel |
C15H27BrN2O2 |
Molekulargewicht |
347.29 g/mol |
IUPAC-Name |
ethyl 4-hept-2-ynyl-4-methylpiperazin-4-ium-1-carboxylate;bromide |
InChI |
InChI=1S/C15H27N2O2.BrH/c1-4-6-7-8-9-12-17(3)13-10-16(11-14-17)15(18)19-5-2;/h4-7,10-14H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JFSUSZVGXIKYPE-UHFFFAOYSA-M |
SMILES |
CCCCC#CC[N+]1(CCN(CC1)C(=O)OCC)C.[Br-] |
Kanonische SMILES |
CCCCC#CC[N+]1(CCN(CC1)C(=O)OCC)C.[Br-] |
Synonyme |
Piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



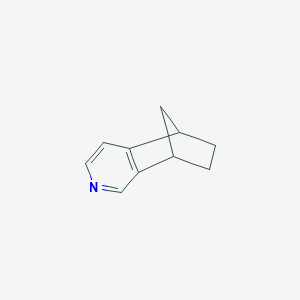
![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride](/img/structure/B10112.png)


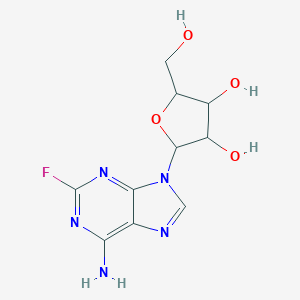
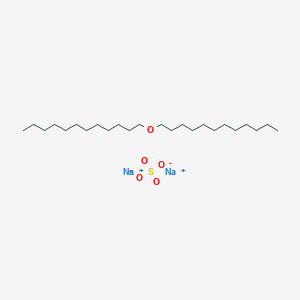
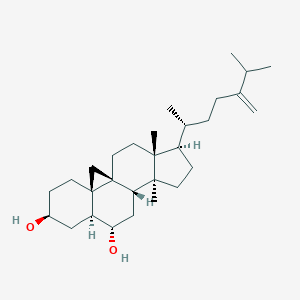
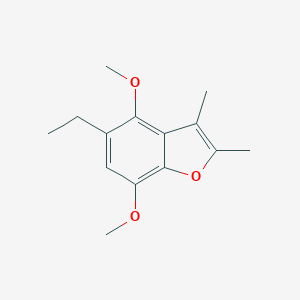
![4-[4-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B10126.png)


